molecular formula C25H29ClF2N8O B10819749 Abemaciclib metabolite M18 hydrochloride

Abemaciclib metabolite M18 hydrochloride

Cat. No.: B10819749
M. Wt: 531.0 g/mol
InChI Key: WGFYSOPSZMTSSV-UHFFFAOYSA-N
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Preparation Methods

The preparation of Abemaciclib metabolite M18 hydrochloride involves hepatic metabolism mediated by cytochrome P450 3A4 . The synthetic route typically includes the hydroxylation of Abemaciclib, resulting in the formation of hydroxy-N-desethylabemaciclib (M18) . Industrial production methods for this compound are not extensively documented, but the process generally involves controlled enzymatic reactions to ensure the formation of the desired metabolite.

Chemical Reactions Analysis

Abemaciclib metabolite M18 hydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include cytochrome P450 enzymes and specific cofactors that facilitate the metabolic processes. The major products formed from these reactions are various hydroxylated and desethylated metabolites, including M18 .

Properties

IUPAC Name

[4-fluoro-6-[5-fluoro-2-[[5-(piperazin-1-ylmethyl)pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28F2N8O.ClH/c1-15(2)35-20-10-17(9-18(26)24(20)32-22(35)14-36)23-19(27)12-30-25(33-23)31-21-4-3-16(11-29-21)13-34-7-5-28-6-8-34;/h3-4,9-12,15,28,36H,5-8,13-14H2,1-2H3,(H,29,30,31,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFYSOPSZMTSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)F)N=C1CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClF2N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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